molecular formula C10H10NO4- B14464980 5-Amino-2-(ethoxycarbonyl)benzoate CAS No. 65876-64-4

5-Amino-2-(ethoxycarbonyl)benzoate

Cat. No.: B14464980
CAS No.: 65876-64-4
M. Wt: 208.19 g/mol
InChI Key: PBDCGWMVOCGXPE-UHFFFAOYSA-M
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Description

5-Amino-2-(ethoxycarbonyl)benzoate is a benzoic acid derivative featuring an ethoxycarbonyl group (-OCO₂Et) at the 2-position and an amino (-NH₂) group at the 5-position of the aromatic ring. This structure confers unique physicochemical and biological properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications range from antimicrobial agents to DNA-binding molecules, as evidenced by its role in medicinal chemistry research .

Properties

CAS No.

65876-64-4

Molecular Formula

C10H10NO4-

Molecular Weight

208.19 g/mol

IUPAC Name

5-amino-2-ethoxycarbonylbenzoate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)7-4-3-6(11)5-8(7)9(12)13/h3-5H,2,11H2,1H3,(H,12,13)/p-1

InChI Key

PBDCGWMVOCGXPE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(ethoxycarbonyl)benzoate typically involves the esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-2-(ethoxycarbonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

5-Amino-2-(ethoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(ethoxycarbonyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxycarbonyl group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Comparisons:
Compound Substituents Key Properties/Activities Reference
5-Amino-2-(ethoxycarbonyl)benzoate 2-OCO₂Et, 5-NH₂ Enhanced DNA-binding, antimicrobial potential
J-4-96 (propoxycarbonyl analog) 3,5-OCO₂Pr 30-fold lower DNA-binding vs. ethoxycarbonyl
Benzyl benzoate Ester: benzyl Balsamic odor, low volatility
Methyl 5-amino-2-[2-(4-fluorophenyl)ethyl]benzoate 2-(4-fluorophenyl)ethyl, 5-NH₂ Intermediate for amide formation
  • Ethoxycarbonyl vs. Propoxycarbonyl : Ethoxycarbonyl groups (e.g., in AV-153 Na) exhibit superior DNA-binding capacity compared to propoxycarbonyl analogs (J-4-96), with a 30-fold difference in binding efficiency. This highlights the critical role of alkoxy chain length in biological interactions .
  • Amino Group Impact: The 5-NH₂ group enhances solubility via hydrogen bonding and facilitates interactions with biological targets like DNA or microbial enzymes, distinguishing it from non-amino-substituted benzoates (e.g., benzyl benzoate) .

Physical and Chemical Properties

  • Solubility: The amino group increases hydrophilicity compared to non-polar esters like hexyl benzoate, while the ethoxycarbonyl group balances lipophilicity .
  • Stability : Ethoxycarbonyl esters are less prone to hydrolysis than methyl esters under physiological conditions, enhancing shelf-life in formulations .

Research Findings and Data Tables

Table 1: DNA-Binding Capacity of Ethoxycarbonyl vs. Propoxycarbonyl Derivatives

Compound Substituent DNA-Binding Affinity (Relative to AV-153 Na)
AV-153 Na 3,5-OCO₂Et 1.0 (Reference)
J-4-96 3,5-OCO₂Pr 0.03
J-8-120 3,5-OCO₂Et + aromatic rings 0.2

Source: Adapted from

Table 2: Odor Profiles of Benzoate Esters

Compound Ester Group Odor Profile
Benzyl benzoate Benzyl Balsamic, almond-like
Hexyl benzoate Hexyl Woody-green, piney
Methyl benzoate Methyl Cananga-like
5-Amino-2-(ethoxycarbonyl)benzoate Ethoxycarbonyl Not reported (likely odorless due to polar substituents)

Source:

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